![molecular formula C15H11Cl3O3 B1420734 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-31-9](/img/structure/B1420734.png)

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Vue d'ensemble

Description

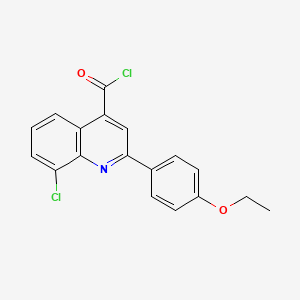

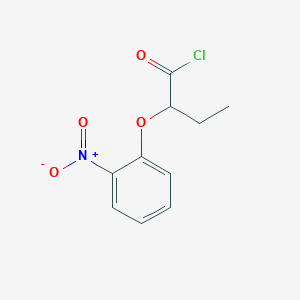

“2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is an organic compound with the molecular formula C14H9Cl3O2 . It finds its application in various fields of research and industry.

Molecular Structure Analysis

The molecular weight of “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is 345.6 g/mol . The InChI string representation of the molecule is provided in some resources , but a detailed structural analysis is not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Benzyl and Benzoyl Substituted Oxime-Phosphazenes : Involves the synthesis of hexa and pentasubstituted compounds from hexakis(4-[(hydroxyimino)methyl]phenoxy)cyclotriphosphazene with benzyl chloride and benzoyl chloride, respectively, exploring their structural properties (Çil, Arslan, & Görgülü, 2006).

Solvolysis of Dichlorobenzoyl Chlorides : Studied the kinetics of reactions involving benzoyl chloride solvolyses, providing insights into reaction pathways and solvent influences (Park & Kevill, 2012).

Chromatography and Detection

- Derivatization Reagents for Hydroxyl and Amino Compounds : This research discusses fluorescent derivatization reagents, including 4-methoxybenzoyl chloride, for compounds with hydroxyl and/or amino groups, highlighting their applications in chromatography (Tsuruta & Kohashi, 1987).

Environmental Applications

- Mineralization of Herbicides : Investigates the mineralization of acidic aqueous solutions with herbicide dicamba using electro-Fenton and photoelectro-Fenton methods, utilizing 3,6-dichloro-2-methoxybenzoic acid (Brillas, Baños, & Garrido, 2003).

Organic Synthesis

Friedel-Crafts Acylation/Annulation : Describes a regioselective synthesis of chromen-4-one derivatives from alkynes and methoxybenzoyl chlorides, highlighting a novel synthesis pathway (Bam & Chalifoux, 2018).

Synthesis of Oxadiazoles : Discusses the synthesis of 1,3,4-oxadiazoles from diacylhydrazines prepared from acid chloride, emphasizing the utility in various fields (Yao-dong, 2013).

Material Science

Polyamides from Monomers : Investigates the preparation of polyamides using a new monomer, terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride, and studies their properties (Goikhman et al., 1997).

Synthesis of Chromones and Quinolines : Presents a method for synthesizing chromones and hydroxyquinolines from 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with benzoyl chlorides (Rahn et al., 2009).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISGWFTUJXSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

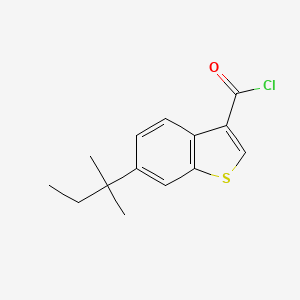

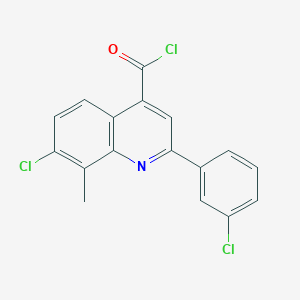

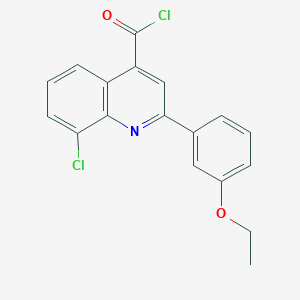

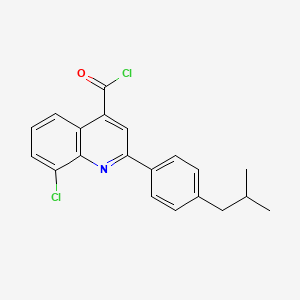

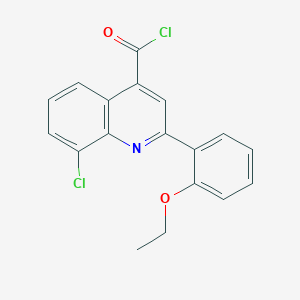

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.